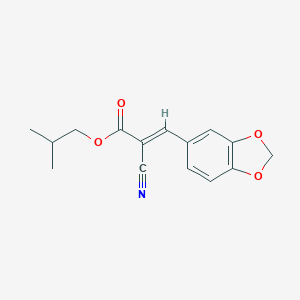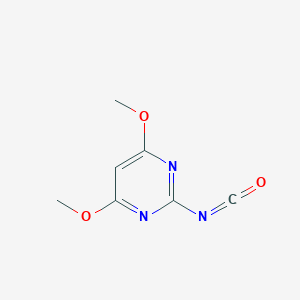
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a quinolone antibiotic and has been found to have antibacterial properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been found to have antibacterial properties and has been studied for its potential use as an antibiotic. This compound has been shown to inhibit the growth of a wide range of gram-positive and gram-negative bacteria. It has also been found to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in lab experiments is its antibacterial properties. This compound can be used to study the mechanisms of bacterial DNA gyrase and topoisomerase IV inhibition. However, one limitation is that this compound may not be effective against all bacterial strains and may have limited applications in certain research areas.
Direcciones Futuras
There are several future directions for the study of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One potential direction is the study of its potential use in combination therapy with other antibiotics. Another direction is the study of its potential use in the treatment of bacterial biofilms. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved antibacterial properties.
Métodos De Síntesis
The synthesis of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves a multi-step process. The first step involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine to form 2-cyclopropylamino-4,5-difluoropyrimidine. This compound is then reacted with ethyl oxalyl chloride to form ethyl 2-cyclopropylamino-4,5-difluoro-6-oxo-1,6-dihydropyrimidine-3-carboxylate. The final step involves the reaction of this compound with 7-bromo-5-methyl-1,4-dihydroquinolin-4-one to form 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Aplicaciones Científicas De Investigación
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its potential applications in scientific research. This compound has been found to have antibacterial properties and has been studied for its potential use as an antibiotic. It has also been studied for its potential use in the treatment of bacterial infections such as urinary tract infections, respiratory tract infections, and skin infections.
Propiedades
Número CAS |
119916-34-6 |
|---|---|
Nombre del producto |
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Fórmula molecular |
C14H11BrFNO3 |
Peso molecular |
340.14 g/mol |
Nombre IUPAC |
7-bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H11BrFNO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) |
Clave InChI |
FMNWEXUSEYKPGZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1F)Br)N(C=C(C2=O)C(=O)O)C3CC3 |
SMILES canónico |
CC1=C2C(=CC(=C1F)Br)N(C=C(C2=O)C(=O)O)C3CC3 |
Sinónimos |
7-BROMO-1-CYCLOPROPYL-6-FLUORO-5-METHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




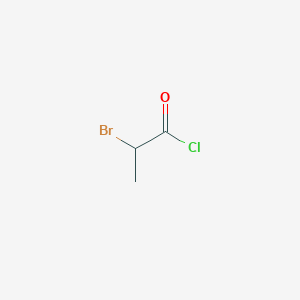
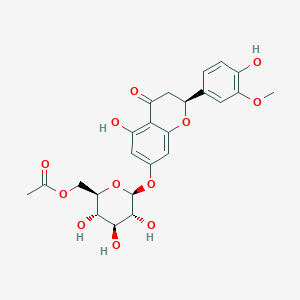
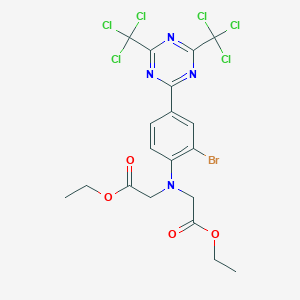
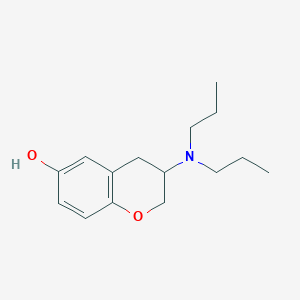
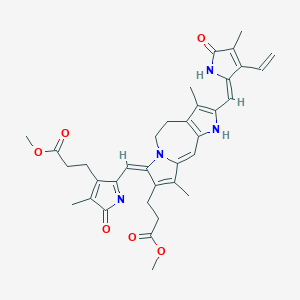
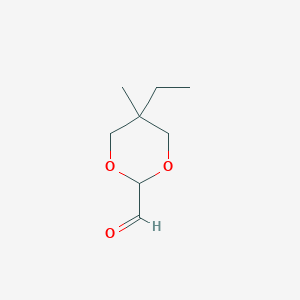
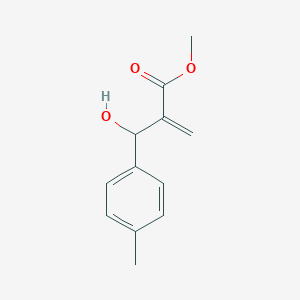
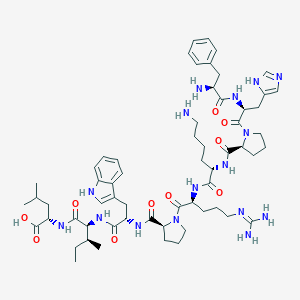
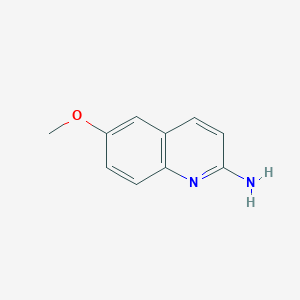
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
